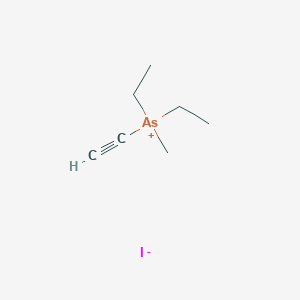
Diethyl(ethynyl)methylarsanium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl(ethynyl)methylarsanium iodide is an organoarsenic compound characterized by the presence of ethynyl, diethyl, and methyl groups attached to an arsenic atom, with iodide as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(ethynyl)methylarsanium iodide typically involves the reaction of diethylmethylarsine with ethynyl iodide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the intermediate products. The general reaction scheme can be represented as follows:
Diethylmethylarsine+Ethynyl iodide→Diethyl(ethynyl)methylarsanium iodide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Diethyl(ethynyl)methylarsanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides or other higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state arsenic species.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different organoarsenic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, cyanides, or thiolates can be employed under appropriate conditions.
Major Products Formed
Oxidation: Arsenic oxides or arsenates.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Various organoarsenic derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl(ethynyl)methylarsanium iodide has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in therapeutic applications, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other organoarsenic compounds.
Mechanism of Action
The mechanism of action of diethyl(ethynyl)methylarsanium iodide involves its interaction with molecular targets, primarily through the arsenic atom. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological pathways. The ethynyl group may also participate in π-π interactions or other non-covalent interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Diethylmethylarsine: Lacks the ethynyl group and iodide counterion.
Ethynylarsine: Contains the ethynyl group but lacks the diethyl and methyl groups.
Methylarsine iodide: Contains the methyl group and iodide but lacks the ethynyl and diethyl groups.
Uniqueness
Diethyl(ethynyl)methylarsanium iodide is unique due to the combination of ethynyl, diethyl, and methyl groups attached to the arsenic atom, along with the iodide counterion. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
57368-10-2 |
|---|---|
Molecular Formula |
C7H14AsI |
Molecular Weight |
300.01 g/mol |
IUPAC Name |
diethyl-ethynyl-methylarsanium;iodide |
InChI |
InChI=1S/C7H14As.HI/c1-5-8(4,6-2)7-3;/h1H,6-7H2,2-4H3;1H/q+1;/p-1 |
InChI Key |
DQMXVTHDEUHIAX-UHFFFAOYSA-M |
Canonical SMILES |
CC[As+](C)(CC)C#C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















